molecular formula C9H20BrN B1584427 2,2,6,6-Tetramethylpiperidine hydrobromide CAS No. 935-21-7

2,2,6,6-Tetramethylpiperidine hydrobromide

Cat. No.: B1584427
CAS No.: 935-21-7
M. Wt: 222.17 g/mol
InChI Key: LJDYNBCHVRXQSR-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine hydrobromide is an organic compound belonging to the amine class. It is a derivative of 2,2,6,6-Tetramethylpiperidine, which is known for its use as a hindered base in various chemical reactions. The compound is typically a colorless liquid with a characteristic amine-like odor. It is used in various chemical processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidine hydrobromide typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with hydrobromic acid. The process can be summarized as follows:

    Starting Material: 2,2,6,6-Tetramethylpiperidine.

    Reagent: Hydrobromic acid.

    Reaction: The amine group of 2,2,6,6-Tetramethylpiperidine reacts with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and controlled addition of hydrobromic acid to ensure complete conversion of the starting material. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The hydrobromide salt can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other chemical compounds, including hindered amine light stabilizers.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine hydrobromide involves its ability to act as a hindered base. The bulky structure of the compound prevents it from participating in certain reactions, making it useful in selective synthesis. It can also stabilize free radicals, which is beneficial in polymer stabilization and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: The parent compound, used as a hindered base.

    Lithium tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.

    N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.

Uniqueness

2,2,6,6-Tetramethylpiperidine hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and reactivity in certain chemical reactions. Its hindered structure also makes it highly selective in its reactivity, which is advantageous in various synthetic applications.

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.BrH/c1-8(2)6-5-7-9(3,4)10-8;/h10H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDYNBCHVRXQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1)(C)C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239447
Record name Piperidine, 2,2,6,6-tetramethyl-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-21-7
Record name Piperidine, 2,2,6,6-tetramethyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 2,2,6,6-tetramethyl-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethylpiperidine hydrobromide (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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